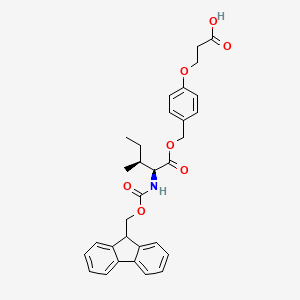
Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH: is a derivative of the amino acid isoleucine, where the side chain is modified with a phenylalanine moiety. This compound is often used in peptide synthesis due to its unique properties and stability .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH typically involves the protection of the amino group of isoleucine with a fluorenylmethyloxycarbonyl (Fmoc) group. The phenylalanine moiety is then introduced through a series of esterification and amidation reactions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the coupling reactions .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The process involves multiple steps of deprotection and coupling, with intermediate purification steps to remove by-products .
Analyse Chemischer Reaktionen
Types of Reactions: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH undergoes various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized to form quinones under strong oxidative conditions.
Reduction: The ester and amide bonds can be reduced to alcohols and amines, respectively, using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Piperidine in dimethylformamide (DMF) for Fmoc deprotection.
Major Products Formed:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Free amino acids and peptides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH is widely used in solid-phase peptide synthesis (SPPS) due to its stability and ease of deprotection. It allows for the sequential addition of amino acids to build complex peptides and proteins .
Biology: In biological research, this compound is used to synthesize peptide-based probes and inhibitors. These molecules can be used to study protein-protein interactions and enzyme activities .
Medicine: this compound is utilized in the development of peptide-based therapeutics. These drugs can target specific proteins and pathways, offering potential treatments for various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound is used in the large-scale production of peptide drugs. Its stability and ease of handling make it an ideal choice for automated peptide synthesizers .
Wirkmechanismus
The mechanism of action of Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group of isoleucine, preventing unwanted side reactions during the coupling process. Upon deprotection, the free amino group can react with other amino acids to form peptide bonds. The phenylalanine moiety enhances the compound’s stability and solubility, facilitating its use in various chemical and biological applications .
Vergleich Mit ähnlichen Verbindungen
Fmoc-L-Val-O-CH2-Ph-OCH2-CH2-COOH: A derivative of valine with similar protective and coupling properties.
Fmoc-L-Leu-O-CH2-Ph-OCH2-CH2-COOH: A leucine derivative used in peptide synthesis.
Fmoc-L-Ala-O-CH2-Ph-OCH2-CH2-COOH: An alanine derivative with comparable stability and reactivity.
Uniqueness: Fmoc-L-Ile-O-CH2-Ph-OCH2-CH2-COOH stands out due to its specific side chain structure, which provides unique steric and electronic properties. These characteristics make it particularly useful in the synthesis of peptides with specific conformations and activities .
Eigenschaften
IUPAC Name |
3-[4-[[(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoyl]oxymethyl]phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33NO7/c1-3-20(2)29(30(35)38-18-21-12-14-22(15-13-21)37-17-16-28(33)34)32-31(36)39-19-27-25-10-6-4-8-23(25)24-9-5-7-11-26(24)27/h4-15,20,27,29H,3,16-19H2,1-2H3,(H,32,36)(H,33,34)/t20-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFJHWWUOJCLPCY-WRONEBCDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)OCC1=CC=C(C=C1)OCCC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
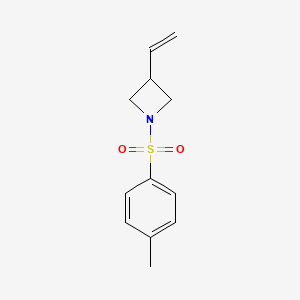
![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)
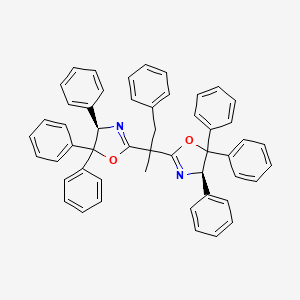
![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
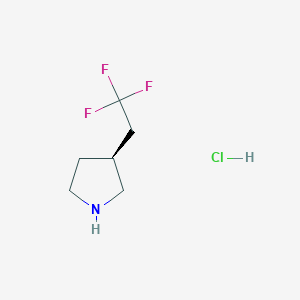
![2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid](/img/structure/B6289806.png)
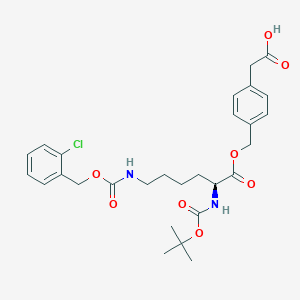


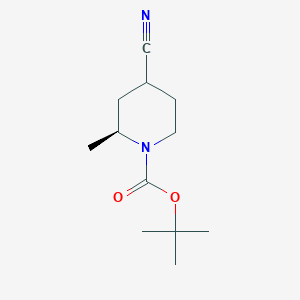

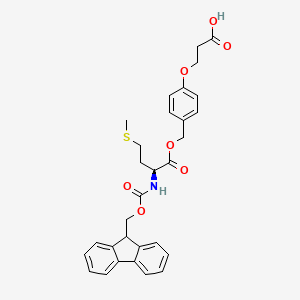

![N-cyclohexylcyclohexanamine;2-[4-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]oxymethyl]phenyl]acetic acid](/img/structure/B6289876.png)
